molecular formula C20H19ClN4O2S B2638130 2-({1-[(4-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(4-acetamidophenyl)acetamide CAS No. 893378-94-4

2-({1-[(4-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(4-acetamidophenyl)acetamide

Cat. No.: B2638130
CAS No.: 893378-94-4
M. Wt: 414.91
InChI Key: XDEPKSKDVQOXSD-UHFFFAOYSA-N
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Description

2-({1-[(4-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(4-acetamidophenyl)acetamide is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a chlorophenyl group, and an acetamide moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[(4-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(4-acetamidophenyl)acetamide typically involves multiple steps, starting with the preparation of the imidazole ring. One common method involves the reaction of 4-chlorobenzyl chloride with imidazole in the presence of a base such as potassium carbonate to form 1-(4-chlorophenyl)methyl-1H-imidazole. This intermediate is then reacted with thiourea to introduce the sulfanyl group, forming 2-({1-[(4-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide. Finally, the acetamide moiety is introduced through an acetylation reaction using acetic anhydride and a catalyst such as pyridine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Additionally, purification methods like recrystallization and chromatography are employed to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-({1-[(4-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(4-acetamidophenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound .

Scientific Research Applications

2-({1-[(4-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(4-acetamidophenyl)acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-({1-[(4-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(4-acetamidophenyl)acetamide involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions and enzymes, inhibiting their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and leading to therapeutic effects such as anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorophenyl)-2-(1H-imidazol-2-yl)ethanone
  • 2-(4-chlorophenyl)-1H-imidazole
  • 4-chlorophenyl)-1H-imidazole-2-thiol
  • N-(4-acetamidophenyl)-2-(1H-imidazol-2-yl)acetamide

Uniqueness

2-({1-[(4-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(4-acetamidophenyl)acetamide stands out due to its unique combination of functional groups, which confer a distinct set of chemical and biological properties. The presence of both the imidazole ring and the acetamide moiety allows for versatile interactions with biological targets, making it a promising candidate for drug development .

Properties

IUPAC Name

N-(4-acetamidophenyl)-2-[1-[(4-chlorophenyl)methyl]imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4O2S/c1-14(26)23-17-6-8-18(9-7-17)24-19(27)13-28-20-22-10-11-25(20)12-15-2-4-16(21)5-3-15/h2-11H,12-13H2,1H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDEPKSKDVQOXSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NC=CN2CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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